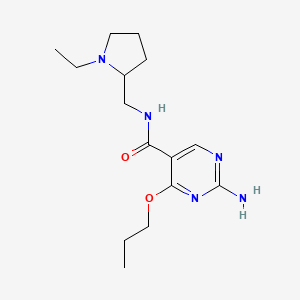
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with amino, propoxy, and pyrrolidinylmethyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloro-5-propoxy-pyrimidine, the compound undergoes nucleophilic substitution with an amine to introduce the amino group.
Introduction of the Pyrrolidinylmethyl Group: The intermediate product is then reacted with 1-ethyl-2-pyrrolidinecarboxaldehyde under reductive amination conditions to form the desired pyrrolidinylmethyl substituent.
Final Coupling Reaction: The resulting intermediate is coupled with a carboxamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning reaction temperatures, pressures, and solvent systems to maximize efficiency.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in studies to understand its interaction with biological targets.
Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((1-methyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide
- 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide
Uniqueness
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
72418-31-6 |
|---|---|
Molecular Formula |
C15H25N5O2 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-propoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-3-8-22-14-12(10-18-15(16)19-14)13(21)17-9-11-6-5-7-20(11)4-2/h10-11H,3-9H2,1-2H3,(H,17,21)(H2,16,18,19) |
InChI Key |
QBVKSPHVNUWFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC=C1C(=O)NCC2CCCN2CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


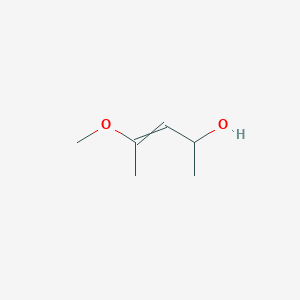
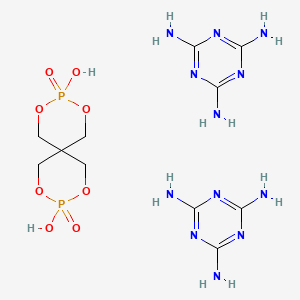
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
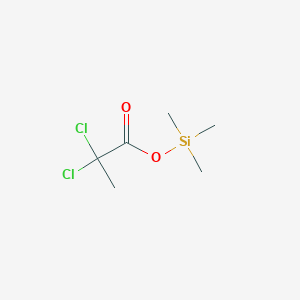


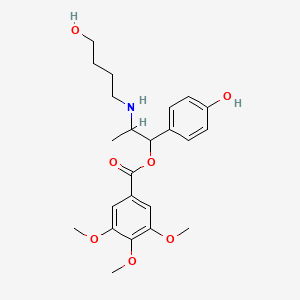
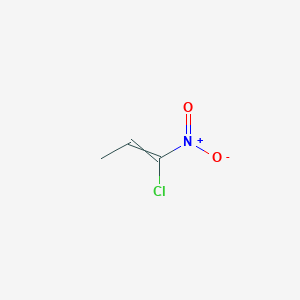
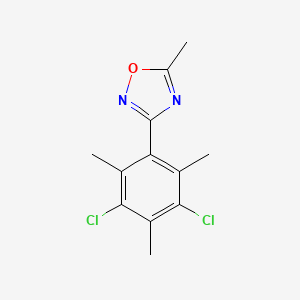
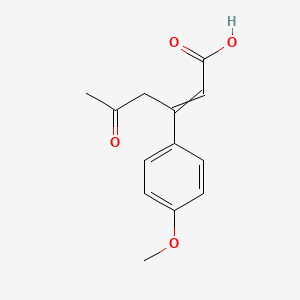
![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
